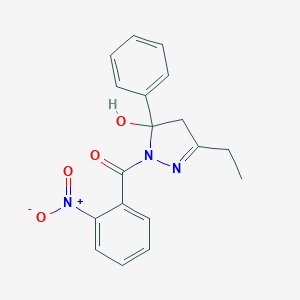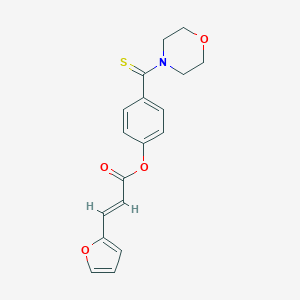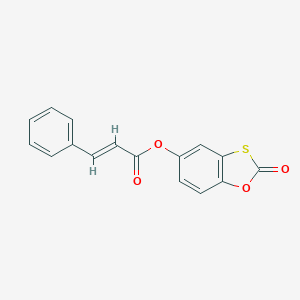![molecular formula C23H23ClN2O6S B414798 N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B414798.png)
N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenylamine with 3,4-dimethoxybenzenesulfonyl chloride under controlled conditions to form an intermediate sulfonamide. This intermediate is then reacted with 4-methoxyaniline and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-chlorophenyl)-3,4-dimethoxybenzamide
- 3,4-dimethoxybenzenesulfonyl chloride
- N-[(3-chlorophenyl)methyl]-3,4-dimethoxybenzamide
Uniqueness
Compared to similar compounds, N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C23H23ClN2O6S |
|---|---|
Molekulargewicht |
491g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C23H23ClN2O6S/c1-30-19-9-7-18(8-10-19)26(15-23(27)25-17-6-4-5-16(24)13-17)33(28,29)20-11-12-21(31-2)22(14-20)32-3/h4-14H,15H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
SNRUJESTWXIWBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide](/img/structure/B414716.png)

![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B414718.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE](/img/structure/B414719.png)






![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-nitrobenzoate](/img/structure/B414732.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-phenylacrylate](/img/structure/B414733.png)
![4-(3-nitrophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B414735.png)
![N-[5-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B414740.png)
